REACTION_CXSMILES
|
[CH:1]1[C:11]2[CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[CH:6]([CH:16](C(O)=O)[C:17]([OH:19])=[O:18])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C=CC=CC=1>CCCCCC>[CH:12]1[C:8]2[CH2:9][CH2:10][C:11]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH:6]([CH2:16][C:17]([OH:19])=[O:18])[C:7]=2[CH:15]=[CH:14][CH:13]=1
|
Type
|
CUSTOM
|
Details
|
while stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 120°
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux until all crystallized-out material
|
Type
|
DISSOLUTION
|
Details
|
has again dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 10°
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to stand in the cold overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
subsequently the crystal slurry obtained
|
Type
|
CUSTOM
|
Details
|
is removed by filtration under suction
|
Type
|
WASH
|
Details
|
After washing with petroleum ether
|
Type
|
CUSTOM
|
Details
|
drying at 50° in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven
|
Reaction Time |
30 min |
Name
|
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |